

## Preliminary Toxicity Screening of Antidesma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

The genus Antidesma, comprising approximately 100 species, is widely distributed across tropical and subtropical regions and has a rich history in traditional medicine and culinary applications.[1] As interest in the therapeutic potential of Antidesma species grows, a thorough understanding of their safety profile is paramount for drug development and regulatory approval. This technical guide provides a comprehensive overview of the preliminary toxicity screening of Antidesma, with a focus on Antidesma bunius (Bignay), for which the most extensive data is currently available. It summarizes key findings from acute and sub-acute oral toxicity studies, details the experimental protocols employed, and visually represents the methodologies and a relevant signaling pathway. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the evaluation of Antidesma-derived products.

### Introduction

The genus Antidesma L. (Phyllanthaceae) encompasses a diverse group of plants utilized for centuries in traditional medicine to address a variety of ailments, including diabetes, skin infections, and gastrointestinal issues.[2] The therapeutic potential of this genus is attributed to a rich phytochemical profile, including alkaloids, flavonoids, terpenoids, and other bioactive compounds.[2] While the efficacy of Antidesma extracts is being increasingly explored, rigorous toxicological evaluation is a critical prerequisite for their translation into safe and effective



therapeutic agents. This guide synthesizes the available preliminary toxicity data, primarily from studies on Antidesma bunius, to provide a baseline for future research and development.

### **Phytochemical Profile of Antidesma Species**

The toxicity and therapeutic effects of plant extracts are intrinsically linked to their chemical constituents. The genus Antidesma is known to contain a wide array of phytochemicals. For instance, Antidesma bunius has been found to contain flavonoids, terpenes, saponins, tannins, and phenolic acids.[3] Phytochemical screening of Antidesma alexitera has revealed the presence of carbohydrates, coumarins, glycosides, saponins, phenols, and phytosterols.[4] In Antidesma montanum, methanolic extracts have shown the presence of flavonoids, tannins, terpenoids, saponins, amino acids, fixed oils, and sterols.[5] Antidesma puncticulatum leaf extracts have been found to contain tannins, steroids, terpenoids, flavonoids, and saponins in varying concentrations across different cultivars.[6] The unusual alkaloid, **antidesmone**, has been identified in Antidesma membranaceum.[7] A comprehensive review of the genus has identified over 236 compounds, including alkaloids, flavonoids, fatty acids, lignans, sterols, and terpenoids.[2]

### **Acute Oral Toxicity Studies**

Acute oral toxicity studies are fundamental in determining the potential for a substance to cause harm after a single dose. The most commonly cited species in the literature for this type of evaluation is Antidesma bunius.

### **Key Findings**

Studies on ethanolic and aqueous extracts of A. bunius fruits have consistently demonstrated a low order of acute toxicity. In mice, the oral administration of single doses up to 2000 mg/kg did not result in mortality or significant adverse effects.[8][9] Similarly, a study on the 'Common' cultivar of A. bunius fruit extract reported safety at doses up to 5000 mg/kg in mice.[10] These findings suggest that the median lethal dose (LD50) for A. bunius fruit extracts is greater than 2000 mg/kg and potentially greater than 5000 mg/kg, classifying them as having low toxicity according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[8][9][10]

Observations during these studies indicated no significant changes in behavior, respiration, or neurological status.[8][9] Furthermore, there were no notable alterations in body weight, food







and water consumption, or the macroscopic appearance of visceral organs.[8][9][10] Hematological and biochemical analyses also showed that parameters such as total red and white blood cells, alanine transaminase (ALT), blood urea nitrogen (BUN), and creatinine remained within normal ranges.[8][9] However, one study noted a decrease in body weight and an increase in BUN in female mice treated with 2000 mg/kg and 175 mg/kg of a specific A. bunius fruit extract, respectively, although no mortality was observed.[10]

For Antidesma ghaesembilla, an acute toxicity study on a crude methanolic extract in Sprague-Dawley rats showed no mortality at doses up to 5000 mg/kg.[11]

Table 1: Summary of Acute Oral Toxicity Data for Antidesma bunius



| Species                             | Extract<br>Type            | Animal<br>Model | Maximum<br>Dose<br>(mg/kg) | LD50<br>(mg/kg) | Key<br>Observatio<br>ns                                                                                                                  |
|-------------------------------------|----------------------------|-----------------|----------------------------|-----------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Antidesma<br>bunius                 | Ethanolic fruit<br>extract | ICR Mice        | 2000                       | >2000           | No mortality or adverse effects. No significant changes in behavior, body weight, food/water intake, hematology, or biochemistry. [8][9] |
| Antidesma<br>bunius cv.<br>'Common' | Fruit extract              | ICR Mice        | 5000                       | >5000           | No mortality or overt signs of toxicity. Generally unaffected physiological, hematological , and biochemical parameters. [10]            |

# Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method (OECD 423) is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.[6]

### Foundational & Exploratory





- Animal Model: Typically, young adult rodents (rats or mice) of a single sex (usually females)
   are used.[6]
- Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days before the study.
- Fasting: Animals are fasted overnight prior to dosing.
- Dose Administration: The test substance is administered orally via gavage in a single dose.
   The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[12]
- Stepwise Procedure: The test proceeds in a stepwise manner, with each step using three animals. The outcome of each step (mortality or survival) determines the next dose level.[6]
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[9]
- Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.
- Limit Test: For substances expected to have low toxicity, a limit test at 2000 mg/kg may be performed with six animals.[6]





Click to download full resolution via product page

**Figure 1:** Experimental Workflow for Acute Oral Toxicity Screening.



### **Sub-acute Oral Toxicity Studies**

Sub-acute toxicity studies provide information on the potential adverse effects of repeated exposure to a substance over a period of 28 days.

### **Key Findings**

A 28-day sub-acute oral toxicity study of an aqueous fruit sample of Antidesma bunius cv. 'Kalabaw' in ICR mice at a dose of 2000 mg/kg body weight per day did not produce any mortalities or treatment-related adverse effects.[13] There were no significant changes in feed and water intake, and all mice showed appreciable body weight gain.[13] Hematological and blood chemistry values were comparable to the control groups.[13] Gross and microscopic examination of major organs, including the brain, heart, lungs, gastrointestinal tract, liver, spleen, and kidneys, revealed normal architecture and histology.[13][14] These findings suggest that repeated oral administration of A. bunius fruit extract at a high dose is well-tolerated in mice.

Table 2: Summary of Sub-acute Oral Toxicity Data for Antidesma bunius



| Species                              | Extract<br>Type          | Animal<br>Model | Dose<br>(mg/kg/day) | Duration | Key<br>Observatio<br>ns                                                                                                                               |
|--------------------------------------|--------------------------|-----------------|---------------------|----------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| Antidesma<br>bunius cv.<br>'Kalabaw' | Aqueous fruit<br>sample  | ICR Mice        | 2000                | 28 days  | No mortality or morbidity. No significant changes in feed/water intake, body weight gain, blood chemistry, or hematology. Normal organ histology.[13] |
| Antidesma<br>bunius cv.<br>'Common'  | Aqueous fruit<br>extract | ICR Mice        | Not specified       | 28 days  | No significant changes in body weight, feed/water intake, blood chemistry, or hematology. Normal organ histology.[14]                                 |

## Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

This guideline is designed to characterize the toxicity of a substance following repeated oral administration for 28 days.[1][13]

Animal Model: The preferred species is the rat, though other rodents can be used.[13] Young
adult animals of both sexes are required.



- Dose Groups: At least three dose levels and a control group are used, with a minimum of 10 animals (5 male, 5 female) per group.[13]
- Dose Administration: The test substance is administered orally (by gavage, in feed, or in drinking water) daily for 28 days.[13]
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[15]
- Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for hematological and biochemical analysis.
- Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[15]
- Satellite Group: An additional group may be included at the high dose level and control for a treatment-free recovery period to assess the reversibility of any toxic effects.[13]

### Signaling Pathways in Antidesma Bioactivity

While direct toxicological pathways for Antidesma are not extensively documented, research into its therapeutic effects has shed light on its interaction with cellular signaling pathways. One notable example is the effect of Antidesma thwaitesianum fruit extract on UVB-induced keratinocyte damage.

Pre-treatment with the fruit extract was found to lower the phosphorylation level of two mitogen-activated protein kinase (MAPK) signaling pathways: p38 MAPKs and JNKs.[8] This reduction in MAPK activation leads to a decrease in the downstream pro-inflammatory cascade, specifically through the reduced expression of cyclooxygenase-2 (COX-2) and subsequent lowering of the pro-inflammatory mediator prostaglandin E2 (PGE2).[8][14] This demonstrates that compounds within the Antidesma extract can modulate key signaling pathways involved in cellular stress and inflammation. The photoprotective effects were correlated with the presence of polyphenolic compounds.[8][14]





Click to download full resolution via product page

Figure 2: Modulation of the MAPK Signaling Pathway by *Antidesma thwaitesianum* Extract.

### **Discussion and Future Directions**

The available data, predominantly from studies on Antidesma bunius, suggest that the fruit extracts of this species have a low toxicity profile in acute and sub-acute oral toxicity studies in rodents. The high LD50 values and the absence of significant adverse effects in these studies provide a strong foundation for the safe development of A. bunius-based products.

However, the toxicological data for other species within the Antidesma genus is sparse. While some reports mention the traditional uses and phytochemical composition of other species,



comprehensive toxicity studies are lacking. For instance, while the roots of Antidesma venosum are considered toxic in traditional knowledge, this has not been scientifically validated with quantitative data.[16] Similarly, while cytotoxic effects of isolated compounds from Antidesma acidum have been reported, this does not provide a complete picture of the toxicity of the whole extract.[17]

Therefore, future research should focus on:

- Broadening the Scope: Conducting systematic toxicity studies on a wider range of Antidesma species to establish their safety profiles.
- Chronic Toxicity: Performing chronic toxicity studies to evaluate the long-term effects of Antidesma consumption.
- Mechanism of Action: Investigating the molecular mechanisms underlying any observed toxicity, including the identification of specific signaling pathways involved.
- Standardization: Developing standardized extracts of Antidesma to ensure consistency and reproducibility in both efficacy and safety studies.

### Conclusion

This technical guide consolidates the current knowledge on the preliminary toxicity screening of the Antidesma genus. The existing evidence strongly supports the safety of Antidesma bunius fruit extracts for oral consumption. However, the lack of comprehensive toxicological data for other species highlights a significant knowledge gap. Rigorous and systematic toxicological evaluation of a broader range of Antidesma species is essential for the responsible development of novel, safe, and effective therapeutic agents from this promising botanical genus.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. oecd.org [oecd.org]
- 2. A comprehensive review on traditional uses, phytochemical, and pharmacological properties of the genus Antidesma L PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on phytochemical and pharmacological potentials of Antidesma bunius -MedCrave online [medcraveonline.com]
- 4. Ethnopharmacological uses of Antidesma madagascariense Lam. (Euphorbiaceae) PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmj.ro [abmj.ro]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. Photo-Protective and Anti-Inflammatory Effects of Antidesma thwaitesianum Müll. Arg. Fruit Extract against UVB-Induced Keratinocyte Cell Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute oral toxicity assessment of ethanolic extracts of Antidesma bunius (L.) Spreng fruits in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. Binayuyo, Antidesma ghaesembilla, BLACK CURRANT TREE / Alternative Medicine [stuartxchange.org]
- 12. bemsreports.org [bemsreports.org]
- 13. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). IVAMI [ivami.com]
- 14. Photo-Protective and Anti-Inflammatory Effects of Antidesma thwaitesianum Müll. Arg. Fruit Extract against UVB-Induced Keratinocyte Cell Damage PMC [pmc.ncbi.nlm.nih.gov]
- 15. ecetoc.org [ecetoc.org]
- 16. Tassel-berry (Antidesma venosum) PictureThis [picturethisai.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preliminary Toxicity Screening of Antidesma: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1666049#preliminary-toxicity-screening-of-antidesmone]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com